molecular formula C15H22O3S B11712941 2-Butyryl-3-hydroxy-5-(tetrahydrothiopyran-3-yl)cyclohex-2-en-1-one CAS No. 94723-86-1

2-Butyryl-3-hydroxy-5-(tetrahydrothiopyran-3-yl)cyclohex-2-en-1-one

Cat. No.: B11712941
CAS No.: 94723-86-1
M. Wt: 282.4 g/mol
InChI Key: CSALAITYIGZHHH-UHFFFAOYSA-N
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Description

2-butanoyl-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one is a complex organic compound with the molecular formula C15H22O3S and a molecular weight of 282.4 g/mol . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a butanoyl group, a hydroxy group, and a thian-3-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butanoyl-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method involves the reaction of cyclohex-2-en-1-one with butanoyl chloride in the presence of a base to form the butanoyl-substituted cyclohexene. This intermediate is then reacted with a thian-3-yl derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-butanoyl-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-butanoyl-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-butanoyl-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-butanoyl-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one
  • 3-hydroxy-2-(1-oxobutyl)-5-(tetrahydro-2H-thiopyran-3-yl)-2-cyclohexen-1-one

Uniqueness

2-butanoyl-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of the thian-3-yl group. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

94723-86-1

Molecular Formula

C15H22O3S

Molecular Weight

282.4 g/mol

IUPAC Name

2-(1-hydroxybutylidene)-5-(thian-3-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C15H22O3S/c1-2-4-12(16)15-13(17)7-11(8-14(15)18)10-5-3-6-19-9-10/h10-11,16H,2-9H2,1H3

InChI Key

CSALAITYIGZHHH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C1C(=O)CC(CC1=O)C2CCCSC2)O

Origin of Product

United States

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